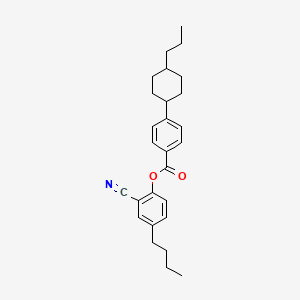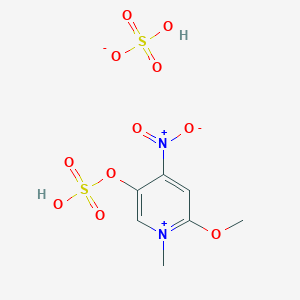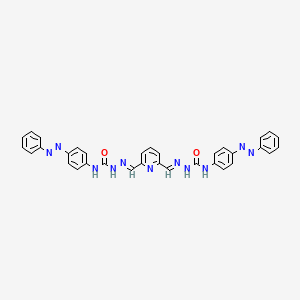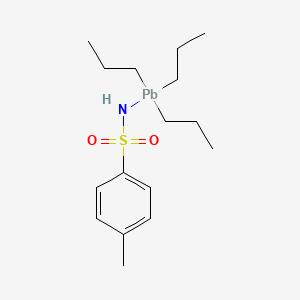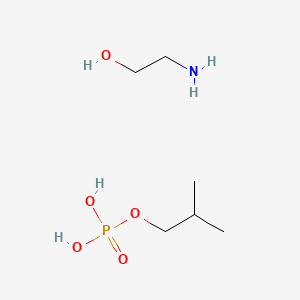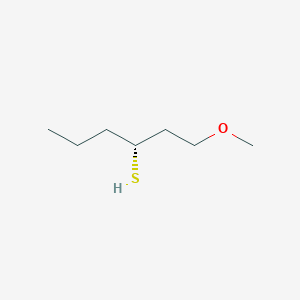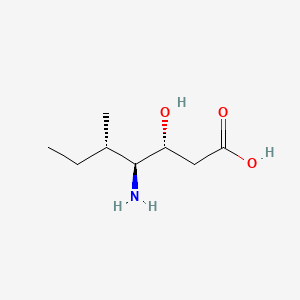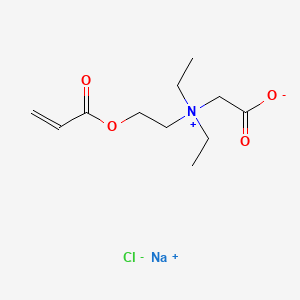
(2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt: is an organic compound with the molecular formula C11H19ClNNaO4 and a molecular weight of 287.71563 g/mol . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt involves the reaction of diethylaminoethyl acrylate with chloroacetic acid in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then quaternized with methyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of deep eutectic solvents (DESs) has been explored as a green alternative to traditional solvents, offering environmental benefits and improved efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or sodium methoxide .
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes , while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt: has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties, such as temperature and pH responsiveness.
Biology: Employed in the development of biocompatible materials and drug delivery systems .
Medicine: Investigated for its potential in antimicrobial coatings and therapeutic agents .
Industry: Utilized in the production of water treatment chemicals , textile additives , and cosmetic formulations .
Mecanismo De Acción
The mechanism of action of (2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt involves its interaction with various molecular targets and pathways. The compound’s quaternary ammonium group allows it to interact with cell membranes , leading to disruption of membrane integrity and antimicrobial effects . Additionally, its acryloyloxy group enables it to participate in polymerization reactions , forming cross-linked networks with enhanced mechanical properties .
Comparación Con Compuestos Similares
(2-(Acryloyloxy)ethyl)(carboxymethyl)diethylammonium chloride, sodium salt: can be compared with other similar compounds, such as:
(2-(Acryloyloxy)ethyl)trimethylammonium chloride: This compound has a similar structure but with a instead of a .
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride: This compound contains a methacryloyloxy group instead of an acryloyloxy group , leading to differences in polymerization behavior and resulting polymer properties.
The uniqueness of This compound lies in its combination of acryloyloxy and diethylammonium groups , which confer distinct chemical reactivity and functional properties.
Propiedades
Número CAS |
45168-72-7 |
|---|---|
Fórmula molecular |
C11H19ClNNaO4 |
Peso molecular |
287.71 g/mol |
Nombre IUPAC |
sodium;2-[diethyl(2-prop-2-enoyloxyethyl)azaniumyl]acetate;chloride |
InChI |
InChI=1S/C11H19NO4.ClH.Na/c1-4-11(15)16-8-7-12(5-2,6-3)9-10(13)14;;/h4H,1,5-9H2,2-3H3;1H;/q;;+1/p-1 |
Clave InChI |
JTMFRWMTIBPIRZ-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CCOC(=O)C=C)CC(=O)[O-].[Na+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


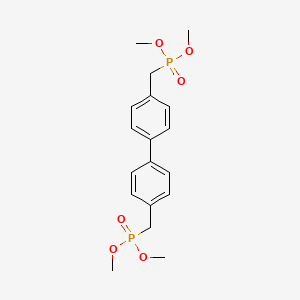
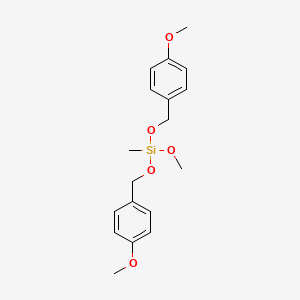
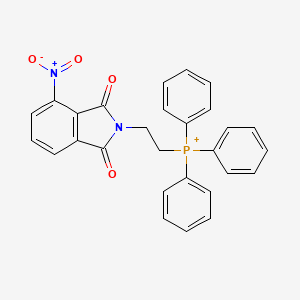
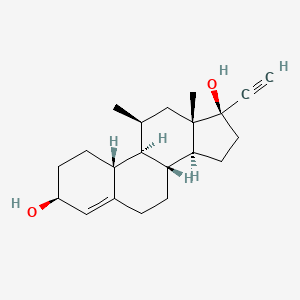
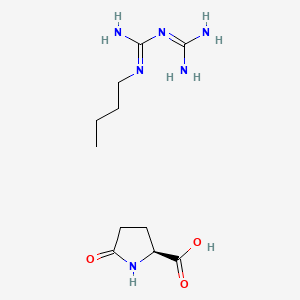
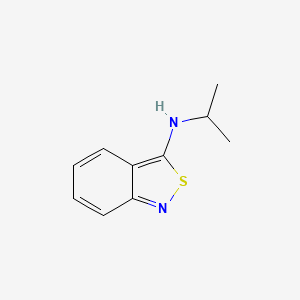
![9-(1H-Inden-1-ylidenemethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B12686809.png)
